N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Key $$^1$$H and $$^{13}$$C NMR signals (predicted in DMSO-d₆):
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| $$^1$$H | 10.32 | Amide NH (singlet, 1H) |
| 7.85 | Difluorophenyl H-6 (doublet, $$^3J_{HH}$$=8.5 Hz) | |
| 7.12 | Difluorophenyl H-3 (doublet of doublets) | |
| 6.98 | Phenoxy aromatic H-2/H-6 (doublet, 2H) | |
| 4.67 | Methylene CH₂ (singlet, 2H) | |
| 2.90 | Isopropyl methine (septet, 1H) | |
| 1.22 | Isopropyl methyl (doublet, 6H) |
$$^{19}$$F NMR shows two signals at -112.5 ppm (F-2) and -108.9 ppm (F-4).
Infrared (IR) Vibrational Mode Analysis
Characteristic IR absorptions (cm⁻¹):
| Band | Assignment |
|---|---|
| 3280 | N–H stretch (amide) |
| 1675 | C=O stretch (amide I) |
| 1590 | C=N stretch (oxadiazole) |
| 1245 | C–O–C asymmetric stretch (ether) |
| 1120 | C–F stretch (difluorophenyl) |
The absence of a free N–H stretch above 3400 cm⁻¹ confirms intramolecular hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) fragments at m/z:
| m/z | Fragment Ion |
|---|---|
| 395 | [M]⁺ (base peak) |
| 262 | [C₁₃H₁₀F₂N₃O₂]⁺ (oxadiazole cleavage) |
| 178 | [C₁₀H₁₁O₂]⁺ (phenoxyacetamide) |
| 123 | [C₆H₄F₂]⁺ (difluorophenyl) |
The base peak corresponds to molecular ion stability due to conjugation across the oxadiazole-amide system.
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-11(2)12-3-6-14(7-4-12)26-10-17(25)22-19-24-23-18(27-19)15-8-5-13(20)9-16(15)21/h3-9,11H,10H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOYVDGIMRTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Isopropylphenoxy Group: The isopropylphenoxy group is attached via an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
- Benzofuran-Oxadiazole Derivatives :
- Replaces the difluorophenyl group with a bromobenzofuran ring.
- Contains a thioether (-S-) linkage instead of an oxygen-based phenoxy group.
- Benzofuran-Oxadiazole-Thioacetamide Hybrids (2a, 2b) ():
- Feature a thioether bridge and substituents like 3-chlorophenyl or 4-methoxyphenyl.
Exhibited antimicrobial activity, highlighting the role of electron-withdrawing groups (e.g., Cl) in bioactivity .
Indole-Appended Oxadiazoles ():
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) :
- Incorporates an indole moiety linked via a sulfanyl group.
Acetamide Modifications
- N-(4-Fluorophenyl)acetamide Derivatives ():
- ¹H NMR data (δ 10.58 ppm for NH) indicates strong hydrogen bonding, which may influence solubility and target binding . Aminothiazole-Oxadiazole Hybrids ():
- Pyridinyl substituents and thioether bridges enhance acetylcholinesterase inhibition, suggesting electronic effects from heterocycles .
Key Structural Distinctions of the Target Compound
- Fluorine vs. Bromine/Chlorine : The 2,4-difluorophenyl group provides dual electronegative effects without the steric bulk of bromine (e.g., in 5d) .
- Phenoxy vs. Thioether Linkages: The oxygen-based phenoxy group may reduce sulfur-related toxicity compared to thioether analogs (e.g., 8t) .
- Isopropyl Group : Introduces steric hindrance absent in simpler methyl or methoxy substituents (e.g., 2b) .
Physicochemical Properties
- Melting Points: Thioether-linked compounds (e.g., 4l in ) exhibit higher melting points (217–219°C) due to hydrogen bonding .
Solubility :
- Fluorine atoms improve lipid solubility, whereas sulfanyl or indole groups (e.g., 8t) may reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
